3-(3,4-Difluorophenoxy)pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
3-(3,4-difluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
UNGWMKHICJKPAM-UHFFFAOYSA-N |
SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-(3,4-difluorophenoxy)pyrrolidine and analogs with varying halogen types (F vs. Cl) and substituent positions.
Conformational Stability
The 3,4-difluoro substitution in pyrrolidine induces a strong conformational bias via stereoelectronic effects. Quantum chemical analyses (B3LYP-D3BJ/6-311++G) demonstrate that theanomeric effect* (nN→σCF delocalization) and gauche interactions stabilize specific conformers, making the compound less flexible than non-fluorinated analogs . In contrast, 3,4-dichloro analogs exhibit weaker stereoelectronic effects due to chlorine’s lower electronegativity and larger atomic radius, leading to greater conformational flexibility dominated by steric interactions .
Research Findings and Implications
- Conformational Studies : Quantum calculations confirm that vicinal difluorination in pyrrolidine rings significantly reduces conformational flexibility, a feature advantageous in designing enzyme inhibitors with rigid binding motifs .
- Biological Relevance : Fluorinated pyrrolidines are increasingly used in peptide mimetics, where their enhanced stability and predictable conformation improve target engagement .
Preparation Methods
Synthetic Routes for 3-(3,4-Difluorophenoxy)pyrrolidine
Sultam-Based Pyrrolidine Ring Formation (Method 1)
This method, detailed in US7230119B2 , involves constructing the pyrrolidine ring via a camphorsultam intermediate, followed by functionalization with the 3,4-difluorophenoxy group.
Step 1: Formation of the Sultam Intermediate
The process begins with the reaction of camphorsultam (a chiral auxiliary) with benzylamine in the presence of formaldehyde and a palladium catalyst. This step generates an imine intermediate through a Mannich-type reaction, which is critical for establishing the pyrrolidine backbone.
Reaction Conditions :
- Catalyst : Palladium on carbon (Pd/C)
- Solvent : Methanol
- Temperature : 25–50°C
- Yield : ~75% (estimated from analogous reactions in the patent)
Step 2: Hydrogenation to Pyrrolidine
The imine intermediate undergoes catalytic hydrogenation to yield the pyrrolidine ring. This step ensures saturation of the nitrogen-containing heterocycle while retaining stereochemical integrity.
Key Parameters :
- Pressure : 50–100 psi H₂
- Catalyst : Pd/C or Raney nickel
- Purification : Column chromatography
Step 3: Introduction of the 3,4-Difluorophenoxy Group
The final step involves nucleophilic aromatic substitution (SNAr), where 3,4-difluorophenol displaces a leaving group (e.g., hydroxyl or halogen) at the pyrrolidine’s 3-position.
Optimization Insights :
Direct Coupling via Mitsunobu Reaction (Method 2)
WO2001062729A1 outlines an alternative approach using the Mitsunobu reaction to couple 3,4-difluorophenol directly with a pyrrolidine precursor.
Step 1: Preparation of 3-Hydroxypyrrolidine
The pyrrolidine ring is functionalized with a hydroxyl group at the 3-position through oxidation or hydrolysis of a protected intermediate.
Reagents :
- Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄)
- Protecting Group : tert-Butoxycarbonyl (Boc)
Step 2: Mitsunobu Coupling
The hydroxyl group undergoes Mitsunobu reaction with 3,4-difluorophenol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling.
Conditions :
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Yield : ~65% (based on analogous reactions)
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Sultam-Based) | Method 2 (Mitsunobu) |
|---|---|---|
| Starting Materials | Camphorsultam, benzylamine | 3-Hydroxypyrrolidine |
| Key Steps | Imine formation, hydrogenation | Mitsunobu coupling |
| Catalyst | Pd/C | DEAD/PPh₃ |
| Yield (Overall) | ~50% | ~60% |
| Stereocontrol | High (via chiral auxiliary) | Moderate |
| Complexity | Multi-step | Fewer steps |
Method 1 offers superior stereochemical control, making it ideal for enantioselective synthesis, whereas Method 2 provides a more straightforward route but requires pre-functionalized pyrrolidine.
Optimization Strategies and Challenges
Enhancing Reaction Efficiency
Addressing Regioselectivity
The electron-withdrawing fluorine atoms in 3,4-difluorophenol direct substitution to the para position, but competing ortho substitution can occur. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) mitigates this issue.
Purification Challenges
Chromatographic separation is often required due to byproducts from incomplete hydrogenation or coupling. Patent US7230119B2 recommends recrystallization from ethyl acetate/hexane mixtures for higher purity.
Q & A
Q. What are the standard synthetic protocols for 3-(3,4-Difluorophenoxy)pyrrolidine, and what intermediates are critical for yield optimization?
A multi-step synthesis typically involves:
- Step 1 : Condensation of (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride with 3,4-difluorobenzaldehyde under acidic conditions to form a Schiff base intermediate.
- Step 2 : Reduction of the imine bond using NaBH or catalytic hydrogenation to yield the secondary amine.
- Step 3 : Nucleophilic aromatic substitution (SNAr) with a phenoxy group under basic conditions (e.g., KCO/DMF, 80–100°C) to install the difluorophenoxy moiety .
Q. Key intermediates :
| Intermediate | Role | Purification Method |
|---|---|---|
| Schiff base | Precursor for amine formation | Column chromatography (silica gel, hexane/EtOAc) |
| Amine intermediate | Critical for stereochemical control | Recrystallization (EtOH/HO) |
Q. What analytical techniques are essential for characterizing intermediates and the final compound?
- NMR Spectroscopy : NMR is critical for confirming the position and ratio of fluorine substituents.
- LC-MS : Monitors reaction progress and detects byproducts (e.g., over-alkylation).
- X-ray Crystallography : Resolves stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like SNAr. For example:
- Reaction Path Search : Identifies low-energy pathways for phenoxy group installation, reducing side reactions.
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMSO) to enhance nucleophilicity .
Case Study : A 2024 study used computational screening to reduce reaction time by 40% by identifying optimal base (KCO over CsCO) and solvent (toluene/EtOH) combinations .
Q. How do researchers resolve contradictions in experimental yields reported for similar pyrrolidine derivatives?
Methodology :
- Factorial Design : Tests interactions between variables (e.g., temperature, catalyst loading). For example, a 2 factorial design revealed that excess phenoxide (>1.2 eq) decreases yield due to dimerization .
- Statistical Analysis : ANOVA identifies significant factors (e.g., reaction time contributes 65% variance in yield) .
Example : A 2022 study reconciled yield discrepancies (45–78%) by demonstrating that residual moisture >0.5% in DMF suppresses SNAr efficiency .
Q. What strategies improve regioselectivity in difluorophenoxy substitution reactions?
Q. Data :
| Condition | Regioselectivity (para:meta) |
|---|---|
| Conventional heating (12 h) | 3:1 |
| Microwave (10 min) | 9:1 |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C/24 h) and analyze degradation products via HPLC.
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., stability up to 150°C) .
Findings : Degradation pathways involve hydrolysis of the pyrrolidine ring under acidic conditions and oxidative defluorination at >100°C .
Q. What role does the difluorophenoxy group play in biological activity, and how is this validated?
- Structure-Activity Relationship (SAR) : Synthesize analogs with monofluoro or trifluoromethyl groups.
- In Vitro Assays : Compare binding affinity (e.g., IC) to target receptors. A 2024 study showed that 3,4-difluoro substitution enhances kinase inhibition by 30% vs. monofluoro analogs .
Methodological Best Practices
- Experimental Design : Use response surface methodology (RSM) to optimize multi-variable systems .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (error margin <1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
